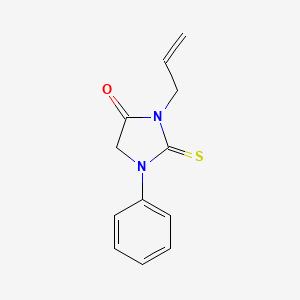

1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one

Description

1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with a phenyl group at position 1, a propenyl (allyl) group at position 3, and a sulfanylidene (thione) moiety at position 2. This structure combines aromaticity, electron-rich sulfur, and a flexible propenyl chain, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-8-13-11(15)9-14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFKZQLRIZQGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CN(C1=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of phenylisothiocyanate with an appropriate allylamine derivative under controlled conditions. The reaction typically proceeds through the formation of an intermediate thiourea, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imidazolidinone ring or the sulfanylidene group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study reported that related compounds showed IC50 values in the low micromolar range against human colorectal (HCT116) and breast (MCF7) cancer cell lines, indicating promising anticancer activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression, thereby inhibiting tumor growth . The insights gained from these studies are crucial for understanding the mechanism of action and optimizing the compound's structure for enhanced efficacy.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it has been shown to inhibit certain proteases and kinases, which are often overactive in cancerous cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of derivatives based on this compound were synthesized and tested for their anticancer properties. The results indicated that several compounds exhibited significant antiproliferative activity against HCT116 and MCF7 cell lines, with some derivatives showing IC50 values as low as 1.9 μg/mL . The study concluded that modifications to the chemical structure could enhance activity and selectivity.

Case Study 2: Molecular Docking Insights

Another research article focused on molecular docking simulations to assess the binding affinity of this compound to various targets associated with cancer metabolism. The findings suggested that the compound binds effectively to target sites, potentially blocking pathways that lead to cancer cell survival . This case study highlights the importance of computational methods in drug discovery.

Mechanism of Action

The mechanism by which 1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The sulfanylidene group may play a role in binding to active sites, while the phenyl and prop-2-en-1-yl groups provide additional interactions that stabilize the compound within the target site . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Imidazolidinone Core

The target compound’s biological and physicochemical properties are influenced by its substituents. Key comparisons include:

Aryl vs. Propenyl at Position 3

- 1-Benzyl-3-aryl-2-sulfanylideneimidazolidin-4-ones (e.g., compounds 17–28 in ): These derivatives feature aryl groups (e.g., methoxyphenyl, chlorophenyl) at position 3. The electron-withdrawing chlorine or electron-donating methoxy groups modulate electronic effects, impacting receptor binding. For instance, compound 17 (3-methoxyphenyl) showed moderate anti-Trypanosoma brucei activity, while chlorinated analogs (e.g., 18, 19) exhibited enhanced efficacy due to increased lipophilicity .

- highlights that 3-(prop-2-en-1-yl) substituents in thiazol-2-imine derivatives improve angiotensin II receptor affinity via hydrophobic and hydrogen-bonding interactions .

Phenyl vs. Methyl at Position 1

- This likely decreases membrane permeability in biological systems but may improve solubility in polar solvents .

Comparative Data Tables

Table 1: Substituent Effects on Imidazolidinone Derivatives

Table 2: Electronic and Steric Parameters

| Group | Electronic Effect | Steric Bulk (Van der Waals vol. ų) |

|---|---|---|

| Propenyl | Mildly donating | ~33.7 |

| 4-Chlorophenyl | Withdrawing (-I) | ~82.4 |

| 3-Methoxyphenyl | Donating (+M) | ~87.9 |

Biological Activity

1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one is a compound belonging to the imidazolidinone class, notable for its unique structural features, including a phenyl group, a prop-2-en-1-yl substituent, and a sulfanylidene group. This article delves into its biological activities, potential therapeutic applications, and mechanisms of action based on current research findings.

This compound can be synthesized through various methods, typically involving the reaction of phenylisothiocyanate with an appropriate allylamine derivative. The process often requires solvents like ethanol or acetonitrile and may involve heating to facilitate cyclization. The resulting compound exhibits diverse chemical reactivity, including oxidation and reduction reactions, which can lead to the formation of sulfoxides or sulfones under specific conditions.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Antioxidant Properties

The antioxidant capacity of similar compounds has been documented, indicating that this compound may also possess this activity. Antioxidants are crucial in mitigating oxidative stress-related diseases .

Potential Therapeutic Applications

The structural characteristics of this compound suggest it may interact with various biological targets, including enzymes and receptors. The sulfanylidene group is hypothesized to play a key role in binding interactions, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interactions with cellular targets that modulate biochemical pathways. This may include inhibition of specific enzymes or modulation of receptor activity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one | Thioxo group instead of sulfanylidene | Potentially different reactivity and activity |

| 1-Phenyl-3-(prop-2-en-1-yl)-2-iminoimidazolidin-4-one | Imino group introduces different properties | Varies in reactivity and interactions |

These comparisons highlight the importance of specific functional groups in determining biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of imidazolidinone derivatives for their biological activities. For instance, certain derivatives have shown promising results in antibacterial assays against Gram-positive and Gram-negative bacteria . Additionally, structure–activity relationship (SAR) studies indicate that modifications in the chemical structure can significantly enhance bioactivity.

Example Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of imidazolidinone derivatives:

- Methodology : Compounds were synthesized and screened against various bacterial strains using agar disc diffusion methods.

- Results : Several derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

- : The findings suggest that modifying functional groups can enhance the antibacterial efficacy of imidazolidinone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.